molecular formula C25H21NO4 B1667329 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid CAS No. 136451-58-6

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

Katalognummer: B1667329
CAS-Nummer: 136451-58-6
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: AZZHJQQOAHWBPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMY 42393, auch bekannt als 2-[3-[2-(4,5-Diphenyl-2-oxazolyl)ethyl]phenoxy]essigsäure, ist ein niedermolekulares Medikament, das von Bristol-Myers Squibb entwickelt wurde. Es ist ein partieller Prostacyclin-Agonist und ein Hemmstoff der Thrombozytenaggregation. Diese Verbindung hat sich als vielversprechend erwiesen, um die frühe Atherosklerose zu reduzieren und die atherogene Aktivität von Monozyten-Makrophagen zu hemmen .

Herstellungsmethoden

Die Syntheserouten und Reaktionsbedingungen für BMY 42393 sind in der verfügbaren Literatur nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung des Oxazolrings und die anschließende Anlagerung der Phenoxyessigsäure-Einheit umfassen . Industrielle Produktionsmethoden beinhalten wahrscheinlich die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for BMY 42393 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of the oxazole ring and subsequent attachment of the phenoxyacetic acid moiety . Industrial production methods are likely to involve optimization of these synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

BMY 42393 unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Key Structural Features

  • Molecular Formula : C25H21NO4
  • Molecular Weight : 399.4 g/mol
  • CAS Number : 136451-58-6

Pharmacological Mechanism

BMY 42393 acts primarily as a platelet aggregation inhibitor by stimulating prostacyclin receptors on platelets. This interaction leads to:

  • Increased levels of cyclic adenosine monophosphate (cAMP)
  • Activation of cAMP-dependent protein kinase
  • Inhibition of intracellular calcium elevation induced by thrombin

The inhibitory concentration (IC50) for platelet aggregation ranges from 0.3 to 2.0 micromolar, indicating its potency in modulating platelet activity .

Cardiovascular Medicine

The primary application of BMY 42393 lies in its potential to treat cardiovascular diseases characterized by excessive platelet activation, such as thrombosis. Its selective action on prostacyclin receptors minimizes side effects typically associated with broader-spectrum agonists.

Vascular Biology Research

BMY 42393's effects on cAMP levels and its role in smooth muscle contraction make it valuable for research into vascular biology and the signaling pathways of prostacyclin.

Case Studies and Research Findings

Several studies have documented the efficacy of BMY 42393 in various experimental settings:

  • Platelet Aggregation Inhibition : A study demonstrated that BMY 42393 effectively inhibited ADP, collagen, and thrombin-induced platelet aggregation, showing a competitive binding profile with radiolabeled iloprost and PGE1 on platelet membranes .
  • Vasodilatory Effects : Research indicates that BMY 42393 not only inhibits platelet aggregation but also promotes vasodilation, which could be beneficial in managing conditions like hypertension.
  • Mechanistic Insights : Further studies elucidated the mechanism through which BMY 42393 elevates cAMP levels in platelets, leading to enhanced activation of protein kinase pathways that are crucial for cellular responses in vascular tissues .

Wirkmechanismus

BMY 42393 exerts its effects by acting as a partial agonist of prostacyclin receptors. It inhibits platelet aggregation by stimulating platelet adenylate cyclase activity, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation of cAMP-dependent protein kinase results in the inhibition of thrombin-induced elevation of intracellular calcium levels, ultimately preventing platelet aggregation . The compound also suppresses monocyte-macrophage atherogenic activity and cytokine production, contributing to its anti-atherosclerotic effects .

Vergleich Mit ähnlichen Verbindungen

BMY 42393 ist im Vergleich zu anderen Prostacyclin-Agonisten aufgrund seiner strukturellen Neuheit und spezifischen pharmakologischen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

BMY 42393 zeichnet sich durch seine orale Aktivität, selektive Hemmung der Thrombozytenaggregation und potenzielle therapeutische Anwendungen in der Atheroskleroseforschung aus .

Biologische Aktivität

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid, also known as BMY 42393, is a compound that has garnered attention for its biological activities, particularly as a prostacyclin partial agonist. This article explores its biological activity, focusing on its effects on platelet aggregation and potential therapeutic applications based on various research findings.

  • Chemical Formula : C25H21NO4
  • Molecular Weight : 399.439 g/mol
  • Structure : The compound features a diphenyl oxazole moiety, which is critical for its biological activity.

BMY 42393 acts primarily as a partial agonist at the prostacyclin (PGI2) receptor. It has been shown to:

  • Inhibit ADP, collagen, and thrombin-induced platelet aggregation with an IC50 range of 0.3 - 2.0 µM .
  • Stimulate adenylate cyclase activity in platelets (EC50 = 25 nM), leading to elevated cAMP levels and activation of cAMP-dependent protein kinase .
  • Compete for binding with radiolabeled iloprost and PGE1, indicating its role in modulating platelet function through prostacyclin receptors .

Platelet Aggregation Inhibition

BMY 42393 has been extensively studied for its antithrombotic properties:

  • In vitro Studies : It effectively inhibited ADP-induced human platelet aggregation in ex vivo assays, demonstrating significant potency with an IC50 of approximately 10 mg/kg when administered orally .
  • In vivo Studies : In animal models, it showed dose-dependent inhibition of thrombus formation. For instance, in a laser-induced thrombosis model in rabbits, the effective dose (ED50) was about 2 mg/kg .

Acaricidal Activity

While the primary focus has been on its antithrombotic effects, related compounds in the oxazole class have demonstrated acaricidal activity against mites. This suggests potential applications beyond cardiovascular therapies .

Research Findings

Study TypeFindingsReference
In vitroInhibition of platelet aggregation (IC50 range: 0.3 - 2.0 µM)
Ex vivoEffective inhibition of ADP-induced aggregation (IC50 ~10 mg/kg)
In vivoPrevented thrombus formation in rabbit ear model (ED50 ~2 mg/kg)
MechanismStimulates adenylate cyclase; elevates cAMP levels

Case Study 1: Antithrombotic Efficacy

In a study examining BMY 42393's oral activity, researchers found that it significantly reduced thrombus formation in various animal models. The compound's prolonged antithrombotic effect was highlighted by its performance in both ex vivo and in vivo settings, where it maintained efficacy over time .

Case Study 2: Comparative Analysis with Other Compounds

BMY 42393 was compared to other nonprostanoid prostacyclin mimetics. It exhibited comparable or superior efficacy in inhibiting platelet aggregation and was less toxic than some alternatives, making it a promising candidate for further development .

Eigenschaften

CAS-Nummer

136451-58-6

Molekularformel

C25H21NO4

Molekulargewicht

399.4 g/mol

IUPAC-Name

2-[3-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]phenoxy]acetic acid

InChI

InChI=1S/C25H21NO4/c27-23(28)17-29-21-13-7-8-18(16-21)14-15-22-26-24(19-9-3-1-4-10-19)25(30-22)20-11-5-2-6-12-20/h1-13,16H,14-15,17H2,(H,27,28)

InChI-Schlüssel

AZZHJQQOAHWBPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4

Aussehen

Solid powder

Key on ui other cas no.

136451-58-6

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(3-(4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl)phenoxy)acetic acid
BMY 45778
BMY-45778

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 3
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 4
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 5
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.